Methyl bis(diethoxyphosphanyl)acetate
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Overview
Description
Methyl bis(diethoxyphosphanyl)acetate is an organophosphorus compound that features a central carbon atom bonded to a methyl group, two diethoxyphosphanyl groups, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis(diethoxyphosphanyl)acetate typically involves the reaction of diethyl phosphite with methyl bromoacetate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the methyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl bis(diethoxyphosphanyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphanyl acetates.
Scientific Research Applications
Methyl bis(diethoxyphosphanyl)acetate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of methyl bis(diethoxyphosphanyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its phosphanyl groups can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Methyl bromoacetate
- Phosphine oxides
- Phosphine derivatives
Uniqueness
Methyl bis(diethoxyphosphanyl)acetate is unique due to its combination of diethoxyphosphanyl and acetate groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives and coordination complexes, making it valuable in both research and industrial applications.
Properties
CAS No. |
58046-19-8 |
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Molecular Formula |
C11H24O6P2 |
Molecular Weight |
314.25 g/mol |
IUPAC Name |
methyl 2,2-bis(diethoxyphosphanyl)acetate |
InChI |
InChI=1S/C11H24O6P2/c1-6-14-18(15-7-2)11(10(12)13-5)19(16-8-3)17-9-4/h11H,6-9H2,1-5H3 |
InChI Key |
OUKDDRDCEZLHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(C(C(=O)OC)P(OCC)OCC)OCC |
Origin of Product |
United States |
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